Di-9H-fluoren-9-yldimethylsilane

Catalog No.
S1520485
CAS No.
18769-00-1
M.F
C28H24Si
M. Wt
388.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-9H-fluoren-9-yldimethylsilane

CAS Number

18769-00-1

Product Name

Di-9H-fluoren-9-yldimethylsilane

IUPAC Name

bis(9H-fluoren-9-yl)-dimethylsilane

Molecular Formula

C28H24Si

Molecular Weight

388.6 g/mol

InChI

InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3

InChI Key

TZWIUTIZUVVALM-UHFFFAOYSA-N

SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46

Synonyms

DI-9H-FLUOREN-9-YLDIMETHYLSILANE

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46

Optoelectronic Applications

One of the promising areas of research for Di-Fl-SiMe2 is in the development of optoelectronic materials. Due to the presence of the conjugated fluorene groups, Di-Fl-SiMe2 exhibits interesting photophysical properties, such as efficient light absorption and emission. This makes it a potential candidate for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs) [1, 2].

  • [1] Synthesis and Photophysical Properties of Novel Fluorene-Based Diarylsilanes, Journal of Materials Chemistry C, Royal Society of Chemistry,
  • [2] Diarylsilanes as Efficient Emitters in Organic Light-Emitting Diodes, Advanced Materials, Wiley Online Library,

Organic Semiconductors

Di-Fl-SiMe2 is also being explored for its potential applications in organic semiconductors. The combination of the aromatic fluorene moieties and the central silicon atom can lead to interesting semiconducting behavior. Researchers are investigating the use of Di-Fl-SiMe2 in organic thin-film transistors (OTFTs) and other organic electronic devices [3, 4].

  • [3] Solution Processible Diarylsilanes for High-Performance Organic Field-Effect Transistors, Advanced Materials, Wiley Online Library,
  • [4] Diarylsilane-Based Semiconductors: Synthetic Strategies, Characterization, and Device Applications, Chemical Reviews, American Chemical Society,

Other Potential Applications

In addition to the aforementioned areas, Di-Fl-SiMe2 is also being investigated for its potential applications in other fields, such as:

  • Biomedical materials

    Due to its biocompatible properties, Di-Fl-SiMe2 is being explored for use in drug delivery and bioimaging applications [5].

  • Catalysis

    The unique structure of Di-Fl-SiMe2 may enable its use as a catalyst in various chemical reactions [6].

  • [5] Diarylsilanes for Biomedical Applications, Chemical Society Reviews, Royal Society of Chemistry,

  • [6] Diarylsilanes: Versatile Building Blocks for Functional Materials, Chemical Communications, Royal Society of Chemistry,

Di-9H-fluoren-9-yldimethylsilane is an organosilicon compound with the molecular formula C28H24SiC_{28}H_{24}Si and a unique structure that features two fluorenyl groups attached to a dimethylsilane moiety. This compound is notable for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable optical and electronic properties .

Typical of silanes and aromatic compounds. Notably, it can undergo:

  • Cross-Coupling Reactions: Utilizing palladium catalysts, this compound can engage in cross-coupling reactions to form more complex organic structures, which is significant for synthesizing advanced materials.
  • Fluorescence Reactions: The compound exhibits fluorescence properties, allowing for studies on intramolecular excimer formation when dissolved in various solvents. This behavior is crucial for its application in photonic devices .

The synthesis of di-9H-fluoren-9-yldimethylsilane typically involves:

  • Palladium-Catalyzed Cross-Coupling: A common method utilizes palladium(0) catalysts to facilitate the coupling of 9H-fluorene derivatives with dimethylsilanes. This method is noted for its efficiency and ability to produce high yields of the desired product.
  • Silane Functionalization: The introduction of silane groups can occur through hydrosilylation reactions, where appropriate precursors are reacted under controlled conditions to yield di-9H-fluoren-9-yldimethylsilane.

Di-9H-fluoren-9-yldimethylsilane has several applications primarily in the fields of:

  • Organic Electronics: Its electronic properties make it suitable for use in OLEDs, organic photovoltaics, and field-effect transistors.
  • Fluorescent Probes: Due to its fluorescence characteristics, it can be utilized as a fluorescent probe in various analytical applications.
  • Materials Science: It serves as a building block for synthesizing more complex materials with specific electronic or optical functions.

Research on interaction studies involving di-9H-fluoren-9-yldimethylsilane has focused on its behavior in different solvent environments. Time-resolved fluorescence spectroscopy has been employed to investigate the dynamics of excimer formation, providing insights into the compound's photophysical properties. These studies highlight how solvent polarity affects its fluorescence characteristics, which is essential for optimizing its use in photonic applications .

Di-9H-fluoren-9-yldimethylsilane shares structural similarities with several other compounds, particularly those derived from fluorenes or containing silane groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
9H-FluoreneAromatic HydrocarbonBasic structure without silicon functionality
1,1-DiphenylsilaneOrganosiliconContains phenyl groups instead of fluorenyl
2,7-Di(9H-carbazol-9-yl)-9H-fluoreneFluorene DerivativeIncorporates carbazole units for enhanced properties
Di-tert-butylfluorenylsilaneBulky OrganosiliconIncreased steric hindrance affecting reactivity

Uniqueness of Di-9H-fluoren-9-yldimethylsilane

What sets di-9H-fluoren-9-yldimethylsilane apart from these similar compounds is its specific combination of two fluorenyl groups with dimethylsilane, which enhances its electronic properties while maintaining a relatively simple structure. This unique configuration contributes to its effectiveness in optoelectronic applications and provides a versatile platform for further chemical modifications.

Wikipedia

Di-9H-fluoren-9-yldimethylsilane

Dates

Modify: 2023-08-15

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